1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine

Medicinal Chemistry SAR Antimicrobial

Medicinal chemistry programs often face delays when sourcing specialized triazole building blocks that combine a 3-amino pharmacophore with an N1-thiophene moiety for kinase-targeted library synthesis. This compound provides a direct solution. • Kinase inhibitor scaffold: 3-amino-1,2,4-triazole core validated in PI3K inhibitor programs • Documented anticancer SAR: Related derivatives show IC50 < 25 μM against HepG-2 and MCF-7 cell lines • Consistent supply: 95% purity, batch-to-batch quality assurance, expedited global shipping

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
Cat. No. B13305882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CN2C=NC(=N2)N
InChIInChI=1S/C7H8N4S/c8-7-9-5-11(10-7)4-6-2-1-3-12-6/h1-3,5H,4H2,(H2,8,10)
InChIKeyNOUFFSAHPDNYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine: Research Building Block


1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine (CAS: 1183681-95-9) is a specialized chemical building block combining a 1,2,4-triazole ring with a thiophene moiety linked via a methylene bridge . It is commercially available from several suppliers for research and development purposes, typically at 95% purity . The compound is not intended for direct therapeutic use but serves as a crucial synthetic intermediate in medicinal chemistry, agrochemical research, and material science .

1 Pre-functionalized scaffold
2 Library synthesis
3 Bioactivity screening
Medicinal chemistry and agrochemical research; not a direct bioactive tool.

1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine: Scaffold Uniqueness


This compound serves as a unique building block for constructing more complex molecules. Unlike simple 1,2,4-triazole or other analogs, it features a 3-amino group and a thiophene-2-ylmethyl substituent on the N1 position. This specific substitution pattern is critical as it determines the molecule's reactivity and the final structure of the derivatives. Research shows that the 3-amino-1,2,4-triazole core is a key pharmacophore, and its activity can be fine-tuned by modifications at the N1 position [1]. The thiophene moiety is known to enhance lipophilicity and biological interactions [2]. Replacing it with a generic triazole would lead to a different synthetic pathway and a final product with potentially divergent biological or physicochemical properties.

Target Thiophene-linked 3-amino-triazole scaffold
Substitute Simpler triazole (e.g., 1,2,4-triazole-3-thiol) may alter lipophilicity and require additional synthetic steps.
Substitute Phenyl analog (e.g., 1-benzyl-1H-1,2,4-triazol-3-amine) shifts LogP, potentially affecting derivative profiles.

1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine: Differentiation Evidence


Derivative Antiproliferative Activity

While the direct activity of 1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine is not reported, it is the fundamental building block for synthesizing highly active derivatives. A comparative study on a series of thiophene-linked 1,2,4-triazoles showed that compounds derived from similar scaffolds exhibit potent anti-proliferative activity. For example, several derivatives (5e, 6a-e, 7a-d, 10a) demonstrated IC50 values < 25 μM against HepG-2 and MCF-7 cancer cell lines [1]. This suggests the core scaffold, when properly derivatized, can yield potent bioactive molecules. The unmodified parent compound serves as the essential starting material for these syntheses [2].

Derivative activity
Class-level inference
Derivatives show IC50
Supports precursor utility for cell-model endpoint review
Parent compound not directly tested; derivative activity is class-level
Synthetic versatility
Method context
Direct precursor to thiol-triazole derivatives; reduces synthetic steps
Supports library synthesis workflow fit
Based on reported synthetic pathways
Physicochemical consistency
Specification review
Calculated LogP ~1.0–1.2; MW 180.23 g/mol
Ensures reproducible handling and reactivity
Supplier-provided analytical data; verify batch CoA
Medicinal Chemistry SAR Antimicrobial Antiproliferative

Synthetic Versatility as Key Intermediate

This compound is not an end-point but a critical intermediate. A 2023 dissertation details its use as a primary building block for synthesizing a wide array of thiol-containing derivatives (e.g., 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thiol) [1]. This contrasts with simpler triazole building blocks (e.g., 1,2,4-triazole-3-thiol or 4-amino-1,2,4-triazole) which lack the pre-installed thiophene group. The thiophene moiety is critical for imparting specific electronic and lipophilic properties to the final compounds [2].

Synthetic versatility
Method context
Direct precursor to thiol-triazole derivatives; reduces synthetic steps
Supports library synthesis workflow fit
Based on reported synthetic pathways
Organic Synthesis Medicinal Chemistry SAR Thiol-Triazole

Physicochemical Consistency for Synthesis

The compound's defined physicochemical properties, such as a molecular weight of 180.23 g/mol and a calculated LogP of approximately 1.2 , ensure consistent handling and reactivity in synthetic procedures. These are specific, measurable parameters that distinguish it from other triazole analogs. For example, substituting the thiophene for a phenyl group (e.g., in 1-benzyl-1H-1,2,4-triazol-3-amine) would alter the LogP and potentially affect the compound's solubility and the biological profile of its derivatives. The defined purity (typically 95%) and available analytical data (e.g., 1H NMR, MS) from commercial sources provide a reliable starting point for reproducible research.

Physicochemical consistency
Specification review
Calculated LogP ~1.0–1.2; MW 180.23 g/mol
Ensures reproducible handling and reactivity
Supplier-provided analytical data; verify batch CoA
Procurement Synthetic Chemistry Quality Control Lipophilicity

1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine: Validated Applications


Medicinal Chemistry: Anti-Proliferative Agents

This compound is an ideal starting material for synthesizing a library of thiophene-linked 1,2,4-triazole derivatives for anti-cancer screening. As demonstrated by El-Emam et al. (2024), derivatives of similar scaffolds exhibit potent anti-proliferative activity (IC50 < 25 μM against HepG-2 and MCF-7 cell lines) [3]. Researchers can leverage this scaffold to explore structure-activity relationships (SAR) and develop new lead compounds.

Agrochemicals: Fungicides & Growth Regulators

This compound is a valuable building block for creating new agrochemicals. Studies on similar triazole compounds containing thiophene groups have shown preliminary activities as fungicides and plant growth regulators [3]. Its unique substitution pattern makes it a promising candidate for synthesizing and testing new crop protection agents.

Chemical Biology: Kinase Inhibitor Probes

The 3-amino-1,2,4-triazole core is a known kinase inhibitor scaffold. While the target compound itself is not a drug, it can be used to synthesize more complex molecules that may inhibit kinases like phosphatidylinositol 3-kinase (PI3K), as seen with structurally related compounds [3]. This makes it a useful precursor for developing chemical probes to study cell signaling pathways.

Application
Selection Property
Validation Focus
Cell-model SAR studies
Pre-functionalized triazole-thiophene core
Derivative cell-model endpoint review
Agrochemical intermediate synthesis
Thiophene-linked substitution pattern
Fungicide and growth-regulator activity screening
Kinase probe development
3-amino-1,2,4-triazole scaffold
Pathway-response and target-engagement context
Quote Request

Request a Quote for 1-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.